molecular formula C15H15NO2 B5735355 N-[2-(hydroxymethyl)phenyl]-2-phenylacetamide

N-[2-(hydroxymethyl)phenyl]-2-phenylacetamide

Cat. No.: B5735355
M. Wt: 241.28 g/mol
InChI Key: ZCOCPZDOTUDLSV-UHFFFAOYSA-N
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Description

N-[2-(hydroxymethyl)phenyl]-2-phenylacetamide is a useful research compound. Its molecular formula is C15H15NO2 and its molecular weight is 241.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 241.110278721 g/mol and the complexity rating of the compound is 261. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Arthritic and Anti-Inflammatory Properties

N-[2-(hydroxymethyl)phenyl]-2-phenylacetamide has demonstrated promising anti-arthritic and anti-inflammatory properties. A study involving adjuvant-induced arthritis in rats found that this compound significantly reduced body weight, paw edema, and serum levels of pro-inflammatory cytokines IL-1 beta and TNF-alpha. It also influenced oxidative stress markers, indicating its potential as an anti-arthritic agent (Jawed et al., 2010).

Antimicrobial Activity

The compound has been studied for its antimicrobial properties. A class of biologically active analogues of this compound synthesized from hydroxyphenylacetic acid showed significant antimicrobial activity against various fungal and bacterial strains, outperforming standard drugs in some cases (Jayadevappa et al., 2012).

Application in Synthesis and Chemical Reactions

It has been used in chemical synthesis processes. For instance, N-Phenyl-2-phenylacetamide underwent alkylation under microwave irradiation in a solvent-free system, highlighting its role in chemical reactions and synthesis (Mijin et al., 2008).

Role in Natural Synthesis of Antimalarial Drugs

The compound serves as an intermediate in the synthesis of antimalarial drugs. A study focused on the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide for this purpose, using various acyl donors and analyzing the effect of different parameters on the synthesis process (Magadum & Yadav, 2018).

Potential in Treating Urinary Tract Disorders, IBS, and Respiratory Disorders

A novel series of derivatives of this compound was synthesized for the development of an orally active M(3) antagonist for the treatment of urinary tract disorders, irritable bowel syndrome, and respiratory disorders. This study demonstrated the compound's potential in therapeutic applications (Mitsuya et al., 2000).

Properties

IUPAC Name

N-[2-(hydroxymethyl)phenyl]-2-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c17-11-13-8-4-5-9-14(13)16-15(18)10-12-6-2-1-3-7-12/h1-9,17H,10-11H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCOCPZDOTUDLSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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